molecular formula C9H7Br2FO3 B6300866 Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate CAS No. 2239325-11-0

Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate

Cat. No.: B6300866
CAS No.: 2239325-11-0
M. Wt: 341.96 g/mol
InChI Key: HPJQUIKCNRJYHA-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C₉H₇Br₂FO₃ It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 6 are replaced by bromine atoms, the hydrogen at position 2 is replaced by a fluorine atom, and the hydrogen at position 3 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate typically involves the bromination of a precursor compound, such as Methyl 2-fluoro-3-methoxybenzoate. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions to ensure selective bromination at the desired positions.

    Step 1 Bromination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding debrominated product.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water)

Major Products Formed

    Substitution: Methyl 4,6-diamino-2-fluoro-3-methoxybenzoate, Methyl 4,6-dithio-2-fluoro-3-methoxybenzoate

    Reduction: Methyl 2-fluoro-3-methoxybenzoate

    Oxidation: Methyl 4,6-dibromo-2-fluoro-3-carboxybenzoate

Scientific Research Applications

Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate can be compared with other similar compounds, such as:

  • Methyl 4,6-dichloro-2-fluoro-3-methoxybenzoate
  • Methyl 4,6-diiodo-2-fluoro-3-methoxybenzoate
  • Methyl 4,6-dibromo-2-chloro-3-methoxybenzoate

These compounds share similar structural features but differ in the halogen substituents. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making this compound unique in its specific applications and effects.

Properties

IUPAC Name

methyl 4,6-dibromo-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO3/c1-14-8-5(11)3-4(10)6(7(8)12)9(13)15-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQUIKCNRJYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C(=O)OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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